molecular formula C19H18ClN3O2 B2590124 1-(3-chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine CAS No. 941928-06-9

1-(3-chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine

Cat. No.: B2590124
CAS No.: 941928-06-9
M. Wt: 355.82
InChI Key: MLDHEWDDGQEVAZ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 5-methylfuro[3,2-b]pyridine-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine typically involves multiple steps, starting with the preparation of the core piperazine structure. One common method involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 1-(3-chlorophenyl)piperazine. This intermediate is then reacted with 5-methylfuro[3,2-b]pyridine-2-carbonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(3-chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For instance, it has been shown to bind to serotonin receptors, affecting neurotransmitter release and uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine is unique due to the presence of the 5-methylfuro[3,2-b]pyridine-2-carbonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(5-methylfuro[3,2-b]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-13-5-6-17-16(21-13)12-18(25-17)19(24)23-9-7-22(8-10-23)15-4-2-3-14(20)11-15/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDHEWDDGQEVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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